methyl O-(4-bromophenyl)serinate
Description
Methyl O-(4-bromophenyl)serinate (CAS: 1620957-08-5) is a serine-derived ester featuring a methyl ester group and an O-substituted 4-bromophenyl moiety. Structurally, it combines the chiral backbone of serine with the electron-withdrawing and sterically bulky 4-bromophenyl group. This compound is primarily utilized in peptide synthesis as a protected serine analog, enabling site-specific modifications in bioactive molecules . Its synthesis typically involves coupling reactions, such as those mediated by carbodiimides (e.g., DCC) and activators (e.g., HOBt), though stereochemical outcomes must be carefully monitored to avoid racemization .
Properties
CAS No. |
1620957-08-5 |
|---|---|
Molecular Formula |
C10H12BrNO3 |
Molecular Weight |
274.11 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(4-bromophenoxy)propanoate |
InChI |
InChI=1S/C10H12BrNO3/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3/t9-/m0/s1 |
InChI Key |
SLWRNDGFRIWLGR-VIFPVBQESA-N |
SMILES |
COC(=O)C(COC1=CC=C(C=C1)Br)N |
Isomeric SMILES |
COC(=O)[C@H](COC1=CC=C(C=C1)Br)N |
Canonical SMILES |
COC(=O)C(COC1=CC=C(C=C1)Br)N |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Serine Esters
Methyl (S)-Serinate (hypothetical CAS: Not provided in evidence):
Methyl (S)-Tyrosinate :
- Structure: Contains a phenol group (tyrosine backbone) instead of bromophenyl.
- Reactivity: The phenolic hydroxyl is more nucleophilic than the bromophenyl-substituted oxygen, leading to divergent reactivity in coupling or protection strategies.
Functional Analogs: Bromophenyl-Containing Esters
(4-Bromophenyl)methyl 2-(4-Chlorophenoxy)acetate (CAS: 380341-99-1):
- Structure: Features a 4-bromophenylmethyl ester linked to a chlorophenoxy acetate backbone.
- Applications : Likely used in agrochemical or pharmaceutical intermediates due to its halogenated aromatic motifs .
- Comparison: Unlike methyl O-(4-bromophenyl)serinate, this compound lacks a chiral amino acid backbone, limiting its utility in peptide synthesis but broadening its use in small-molecule drug design.
Pharmacological Analogs: Bromophenyl Moieties in Drugs
Ancriciroc (CAS: 370893-06-4):
- Structure : A CCR5 antagonist with a 4-bromophenyl group in a complex bicyclic framework.
- Role of Bromophenyl : Enhances binding affinity to viral proteins through hydrophobic interactions .
- Contrast : this compound is simpler and lacks direct antiviral activity but may serve as a precursor for pharmacologically active peptides.
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Reactivity and Stereochemical Outcomes
Research Findings and Key Observations
- Stereochemical Stability : this compound’s bulky bromophenyl group may reduce racemization risks compared to smaller serine esters, though this depends on reaction conditions .
- Synthetic Utility : The 4-bromophenyl group enhances electrophilicity in ester derivatives, facilitating reactions like ring expansions (e.g., 68–85% yields in azulene systems ).
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